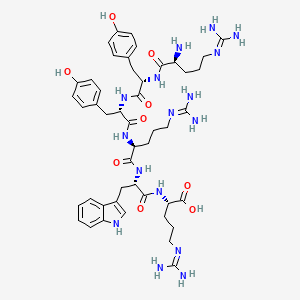![molecular formula C34H48O2 B14232578 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL CAS No. 821782-26-7](/img/structure/B14232578.png)
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL is a chemical compound known for its unique structural properties It is characterized by the presence of a naphthalene ring substituted with an octylphenyl group and a decanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL typically involves multiple steps, starting with the preparation of the naphthalene derivative. The octylphenyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the decanol chain via etherification. The reaction conditions often require the use of catalysts such as aluminum chloride for the alkylation step and strong bases for the etherification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.
Substitution: The phenyl and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 10-{[6-(4-Butylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- 10-{[6-(4-Hexylphenyl)naphthalen-2-YL]oxy}decan-1-OL
- 10-{[6-(4-Decylphenyl)naphthalen-2-YL]oxy}decan-1-OL
Uniqueness
10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL stands out due to its specific octylphenyl substitution, which imparts unique physicochemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and molecular interactions.
Properties
CAS No. |
821782-26-7 |
|---|---|
Molecular Formula |
C34H48O2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
10-[6-(4-octylphenyl)naphthalen-2-yl]oxydecan-1-ol |
InChI |
InChI=1S/C34H48O2/c1-2-3-4-5-10-13-16-29-17-19-30(20-18-29)31-21-22-33-28-34(24-23-32(33)27-31)36-26-15-12-9-7-6-8-11-14-25-35/h17-24,27-28,35H,2-16,25-26H2,1H3 |
InChI Key |
PIVZHCFBPGJEQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


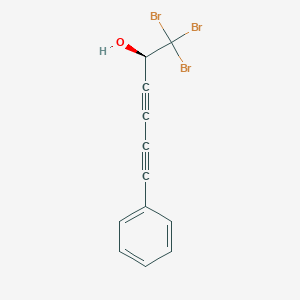

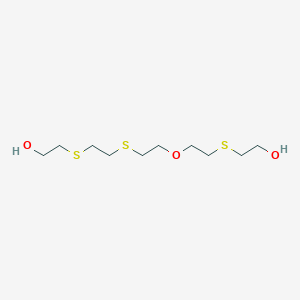
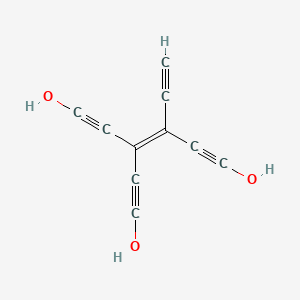


![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
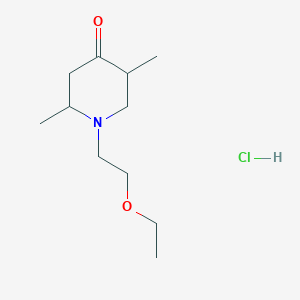
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
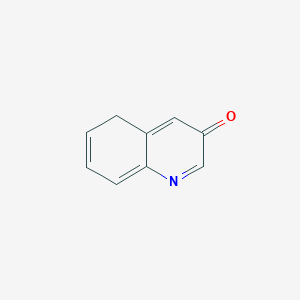
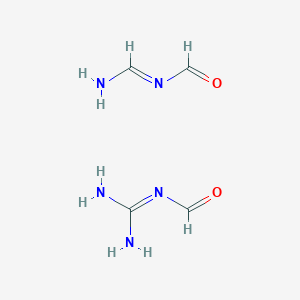
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
